Cas no 1781900-59-1 (3-(hydroxymethyl)azepan-2-one)

3-(hydroxymethyl)azepan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Azepin-2-one, hexahydro-3-(hydroxymethyl)-
- 3-(hydroxymethyl)azepan-2-one
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- Inchi: 1S/C7H13NO2/c9-5-6-3-1-2-4-8-7(6)10/h6,9H,1-5H2,(H,8,10)
- InChI Key: IUQLVHINRWUEGT-UHFFFAOYSA-N
- SMILES: N1CCCCC(CO)C1=O
3-(hydroxymethyl)azepan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366290-10.0g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 10.0g |
$4545.0 | 2023-03-02 | |
Enamine | EN300-366290-0.1g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 0.1g |
$366.0 | 2023-03-02 | |
Enamine | EN300-366290-2.5g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 2.5g |
$2071.0 | 2023-03-02 | |
Enamine | EN300-366290-5.0g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 5.0g |
$3065.0 | 2023-03-02 | |
Aaron | AR01BUAZ-5g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 5g |
$4240.00 | 2023-12-14 | |
A2B Chem LLC | AW31007-2.5g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 2.5g |
$2215.00 | 2024-04-20 | |
Aaron | AR01BUAZ-50mg |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 50mg |
$362.00 | 2025-02-09 | |
1PlusChem | 1P01BU2N-50mg |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 50mg |
$354.00 | 2024-06-18 | |
1PlusChem | 1P01BU2N-5g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 5g |
$3851.00 | 2024-06-18 | |
A2B Chem LLC | AW31007-5g |
3-(hydroxymethyl)azepan-2-one |
1781900-59-1 | 95% | 5g |
$3262.00 | 2024-04-20 |
3-(hydroxymethyl)azepan-2-one Related Literature
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Additional information on 3-(hydroxymethyl)azepan-2-one
Introduction to 3-(hydroxymethyl)azepan-2-one (CAS No. 1781900-59-1)
3-(hydroxymethyl)azepan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1781900-59-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a unique structural framework comprising an azepane ring substituted with a hydroxymethyl group at the 3-position and a ketone functionality at the 2-position. The molecular structure of this compound not only underscores its potential as a versatile intermediate in synthetic chemistry but also positions it as a subject of interest for medicinal chemists exploring novel therapeutic agents.
The chemical formula of 3-(hydroxymethyl)azepan-2-one can be represented as C₈H₁₁NO₂, reflecting its composition of eight carbon atoms, twelve hydrogen atoms, one nitrogen atom, and two oxygen atoms. The presence of both a hydroxymethyl (-CH₂OH) and a carbonyl (C=O) group within the same molecule makes it a bifunctional entity, capable of participating in diverse chemical transformations such as oxidation, reduction, and condensation reactions. These reactivities are harnessed in synthetic protocols to derivatize the compound into more complex molecules with tailored biological activities.
In recent years, the pharmaceutical industry has shown increasing interest in azepane derivatives due to their structural similarity to bioactive natural products and their potential to modulate biological pathways. 3-(hydroxymethyl)azepan-2-one serves as a valuable scaffold for designing molecules that interact with specific targets in biological systems. Its incorporation into drug candidates has been explored in contexts ranging from central nervous system disorders to inflammatory conditions, where its structural features may contribute to desired pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 3-(hydroxymethyl)azepan-2-one is its utility as a precursor in the synthesis of more elaborate heterocyclic compounds. The azepane ring itself is known for its stability and ability to serve as a privileged scaffold in medicinal chemistry, often contributing to favorable physicochemical properties such as solubility and metabolic stability. The hydroxymethyl group further enhances synthetic flexibility, allowing for further functionalization through strategies like etherification, esterification, or alkylation, thereby expanding the chemical space accessible for drug discovery.
Recent advancements in computational chemistry have facilitated the virtual screening of 3-(hydroxymethyl)azepan-2-one derivatives against large databases of biological targets. Molecular modeling studies suggest that modifications at the 3- and 2-positions could yield compounds with enhanced binding affinity or selectivity for therapeutic targets. For instance, computational docking experiments have indicated that certain derivatives may interact with enzymes or receptors implicated in metabolic disorders or neurodegenerative diseases, providing a rationale for further experimental investigation.
The synthesis of 3-(hydroxymethyl)azepan-2-one itself presents an interesting challenge due to the need to construct the azepane core while introducing the requisite functional groups in high yield and purity. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors such as cyclohexanone or cyclopentanone derivatives. Modern synthetic methodologies have introduced more efficient approaches, including transition-metal-catalyzed reactions that streamline the construction of complex ring systems.
In addition to its pharmaceutical applications, 3-(hydroxymethyl)azepan-2-one has found utility in materials science and agrochemical research. Its structural motifs are reminiscent of compounds known to exhibit interesting physical properties when incorporated into polymers or surfactant systems. Furthermore, derivatives of this compound have been explored as intermediates in the synthesis of pesticides and herbicides, where their heterocyclic framework contributes to target specificity and environmental compatibility.
The safety profile of 3-(hydroxymethyl)azepan-2-one is another critical consideration in its application across various fields. While not classified as hazardous under standard conditions, appropriate handling protocols must be followed to ensure worker safety during synthesis, purification, and handling. Storage conditions should minimize exposure to moisture and air to prevent degradation or unwanted side reactions from occurring.
Future research directions for 3-(hydroxymethyl)azepan-2-one may focus on exploring novel synthetic pathways that improve scalability and sustainability while reducing waste generation. Green chemistry principles are increasingly being applied to optimize synthetic processes for this type of compound, leveraging catalytic methods that minimize solvent use and energy consumption.
The role of 3-(hydroxymethyl)azepan-2-one in drug discovery continues to evolve with advancements in chemical biology and high-throughput screening technologies. As our understanding of disease mechanisms deepens, so too does our capacity to design molecules like this one that can modulate biological processes with high precision. The versatility inherent in its structure ensures that it will remain a valuable tool for chemists and biologists alike as they strive to develop new treatments for human health challenges.
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